molecular formula C11H12O2 B155440 2,4-Dimethylcinnamic acid CAS No. 1685-80-9

2,4-Dimethylcinnamic acid

Cat. No.: B155440
CAS No.: 1685-80-9
M. Wt: 176.21 g/mol
InChI Key: UFSZMHHSCOXWPC-AATRIKPKSA-N
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Description

2,4-Dimethylcinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemicals, including pharmaceuticals and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation and decarboxylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as piperidine or pyridine can be employed to facilitate the condensation reaction. Additionally, the use of continuous flow reactors can improve the scalability of the production process, allowing for large-scale synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed:

Scientific Research Applications

2,4-Dimethylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is investigated for its biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research on this compound includes its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

2,4-Dimethylcinnamic acid can be compared with other cinnamic acid derivatives:

Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZMHHSCOXWPC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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